13,14-Dihydro-15-keto-PGE2-d9

Description

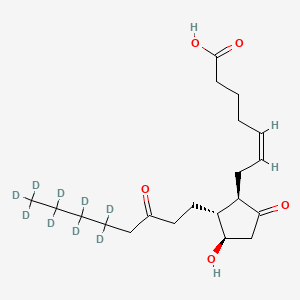

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O5 |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-(5,5,6,6,7,7,8,8,8-nonadeuterio-3-oxooctyl)-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,19-/m1/s1/i1D3,2D2,3D2,6D2 |

InChI Key |

CUJMXIQZWPZMNQ-QNUVVDNFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 13,14-Dihydro-15-keto-PGE2-d9 in Modern Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 13,14-Dihydro-15-keto-PGE2-d9, a critical tool in the field of eicosanoid research. We will delve into its core function as a deuterated internal standard for the quantitative analysis of its endogenous analogue, 13,14-Dihydro-15-keto-PGE2, the primary plasma metabolite of Prostaglandin E2 (PGE2). This guide will cover the biochemical context of PGE2 metabolism, the principles of stable isotope dilution mass spectrometry, detailed experimental protocols, and the relevant signaling pathways.

Introduction: The Significance of Prostaglandin E2 and its Metabolites

Prostaglandin E2 (PGE2) is a potent lipid mediator derived from arachidonic acid, playing a pivotal role in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Due to its short half-life and localized action, direct measurement of PGE2 can be challenging. Therefore, researchers often turn to its more stable metabolites for a reliable indication of its systemic production. The most abundant of these in plasma is 13,14-dihydro-15-keto-PGE2.[1][2][3] Accurate quantification of this metabolite is crucial for understanding the role of the PGE2 pathway in various diseases and for the development of novel therapeutics.

Core Function of this compound: The Gold Standard for Quantification

The primary and exclusive function of this compound in a research setting is to serve as an internal standard for the precise and accurate quantification of its non-deuterated, endogenous counterpart, 13,14-Dihydro-15-keto-PGE2, using mass spectrometry-based techniques, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[4] By introducing a known quantity of the deuterated standard into a biological sample at the beginning of the sample preparation process, any loss of the analyte during extraction, purification, and analysis can be accounted for. Since the deuterated and non-deuterated forms are chemically identical, they exhibit the same behavior during these steps. However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the deuterium (B1214612) atoms. This allows for highly accurate and precise quantification of the endogenous analyte, even at very low concentrations.

Quantitative Data and Mass Spectrometry Parameters

The accurate quantification of 13,14-Dihydro-15-keto-PGE2 relies on the precise measurement of its mass-to-charge ratio (m/z) and that of its deuterated internal standard. The following tables summarize the key quantitative data for these compounds.

| Compound | Chemical Formula | Exact Mass (Da) |

| 13,14-Dihydro-15-keto-PGE2 | C₂₀H₃₂O₅ | 352.2250 |

| This compound | C₂₀H₂₃D₉O₅ | 361.2804 |

Table 1: Physicochemical Properties

For tandem mass spectrometry, specific precursor and product ion pairs, known as Multiple Reaction Monitoring (MRM) transitions, are used to enhance selectivity and sensitivity. While the exact transitions can be instrument-dependent, typical values are presented below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 13,14-Dihydro-15-keto-PGE2 | 351.2 | 315.2 |

| This compound | 360.3 | 324.3 |

Table 2: Typical MRM Transitions for LC-MS/MS Analysis

Experimental Protocols

The following is a representative protocol for the extraction and quantification of 13,14-Dihydro-15-keto-PGE2 from human plasma using this compound as an internal standard.

Materials and Reagents

-

Human plasma collected with an anticoagulant (e.g., EDTA)

-

This compound internal standard solution (e.g., 1 ng/mL in ethanol)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

-

Nitrogen evaporator

-

LC-MS/MS system

Sample Preparation and Solid Phase Extraction (SPE)

-

Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To 500 µL of plasma, add a known amount of the this compound internal standard solution (e.g., 10 µL of 1 ng/mL solution). Vortex briefly.

-

Protein Precipitation: Add 1.5 mL of ice-cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water to remove polar impurities. Follow with a wash of 2 mL of 15% methanol in water to remove less polar impurities.

-

Elution: Elute the analyte and internal standard from the cartridge with 2 mL of acetonitrile.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Signaling and Metabolic Pathways

To fully appreciate the significance of measuring 13,14-Dihydro-15-keto-PGE2, it is essential to understand its position within the broader context of PGE2 metabolism and signaling.

PGE2 Metabolism

The metabolic pathway of PGE2 involves a series of enzymatic conversions that ultimately lead to its inactivation and excretion.

Caption: Metabolic pathway of Prostaglandin E2 (PGE2).

PGE2 Signaling Pathways

PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling cascades.

Caption: Simplified PGE2 signaling pathways via EP receptors.

Experimental Workflow

The use of this compound as an internal standard is integral to the experimental workflow for the quantification of its endogenous analogue.

Caption: Experimental workflow for quantification.

Conclusion

This compound is an indispensable tool for researchers investigating the role of PGE2 in health and disease. Its function as a stable, deuterated internal standard enables the highly accurate and precise quantification of the primary plasma metabolite of PGE2. This technical guide has provided a comprehensive overview of its application, including the underlying principles, quantitative data, detailed experimental protocols, and the relevant biochemical pathways. The methodologies and information presented herein are intended to support the rigorous scientific investigation of the multifaceted roles of prostaglandins (B1171923) in biological systems.

References

13,14-Dihydro-15-keto-PGE2-d9: A Technical Guide to its Role as a Prostaglandin E2 Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 (PGE2), a principal mediator in numerous physiological and pathological processes, undergoes rapid in vivo metabolism to more stable compounds. The measurement of these metabolites provides a more accurate assessment of systemic PGE2 production than quantifying the parent molecule itself. This technical guide focuses on 13,14-dihydro-15-keto-PGE2 (PGE-M), the primary circulating metabolite of PGE2. We will delve into its metabolic pathway, its significance as a biomarker in various disease states, and detailed methodologies for its quantification. This guide also provides protocols for both enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), including the use of the deuterated internal standard, 13,14-dihydro-15-keto-PGE2-d9, for accurate quantification.

Introduction

Prostaglandin E2 (PGE2) is a bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1] It plays a critical role in a wide array of biological functions, including inflammation, pain, fever, and cancer.[2] However, the in vivo half-life of PGE2 is very short, approximately 30 seconds in the circulatory system, making its direct measurement challenging and often not reflective of its overall production.[3]

To overcome this limitation, researchers have turned to quantifying its more stable metabolites. The primary metabolic pathway for PGE2 involves a two-step enzymatic conversion. First, the 15-hydroxyl group is oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE2.[4] This intermediate is then reduced by 15-oxo-prostaglandin Δ13-reductase to yield 13,14-dihydro-15-keto-PGE2 (PGE-M), the major circulating and urinary metabolite of PGE2.[4] The measurement of PGE-M, therefore, offers a reliable and integrated index of systemic PGE2 biosynthesis.

The deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based quantification, ensuring high accuracy and precision by correcting for sample loss during preparation and analysis.

Metabolic Pathway of Prostaglandin E2

The metabolic conversion of PGE2 to 13,14-dihydro-15-keto-PGE2 is a critical step in terminating its biological activity. This pathway is primarily localized in the lungs, where a significant portion of circulating PGE2 is metabolized in a single pass.

13,14-Dihydro-15-keto-PGE2 as a Biomarker

The quantification of PGE-M in biological fluids such as plasma and urine has emerged as a valuable tool in clinical and preclinical research. Elevated levels of PGE-M have been associated with various pathological conditions, reflecting an upregulation of the COX-PGE2 pathway.

Quantitative Data

The following tables summarize representative quantitative data of 13,14-dihydro-15-keto-PGE2 (PGE-M) in various biological matrices.

Table 1: Plasma/Serum Levels of 13,14-Dihydro-15-keto-PGE2 (PGE-M)

| Condition | Species | Matrix | Concentration | Reference |

| Healthy | Human | Plasma | 3-12 pg/mL | [3] |

| Diabetic Ketoacidosis | Human | Plasma | Significantly elevated vs. controls | [5] |

| Third Trimester Pregnancy | Human | Plasma | Increased | [4] |

| Labor and Delivery | Human | Plasma | Increased | [4] |

| Non-Small Cell Lung Cancer | Human | Tumor Tissue | Decreased vs. adjacent non-cancerous tissue | [4] |

Table 2: Urinary Levels of 13,14-Dihydro-15-keto-PGE2 (PGE-M)

| Condition | Species | Matrix | Concentration | Reference |

| Healthy | Human | Urine | Variable, often normalized to creatinine | [6] |

| Breast Cancer with Lung Metastases | Human | Urine | Median: 6.7 ng/mg creatinine | [6] |

| Breast Cancer without Lung Metastases | Human | Urine | Median: 4.6 ng/mg creatinine | [6] |

| Healthy Controls (Breast Cancer Study) | Human | Urine | Median: 4.23 ng/mg creatinine | [6] |

| Colorectal Adenoma (High-Risk) | Human | Urine | Odds Ratio: 1.66 (highest vs. lowest quartile) | [7] |

Experimental Protocols

Accurate quantification of 13,14-dihydro-15-keto-PGE2 is crucial for its utility as a biomarker. The two most common analytical methods are ELISA and LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples. Several commercial kits are available for the detection of PGE-M.

Principle: Competitive ELISAs are commonly used for small molecules like PGE-M. In this format, a known amount of labeled PGE-M competes with the PGE-M in the sample for binding to a limited number of specific antibodies coated on a microplate. The amount of labeled PGE-M bound to the antibody is inversely proportional to the concentration of PGE-M in the sample.

General Protocol (based on commercially available kits):

-

Sample Preparation:

-

Plasma/Serum: Samples may require purification to remove interfering substances. Solid-phase extraction (SPE) is a common method.

-

Urine: Samples can often be diluted with the assay buffer and directly used.

-

It is crucial to validate the need for purification for your specific sample matrix to avoid interference.

-

-

Assay Procedure:

-

Prepare standards and samples at appropriate dilutions.

-

Add standards and samples to the antibody-coated microplate.

-

Add a fixed amount of enzyme-conjugated PGE-M (tracer) to each well.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the enzyme on the tracer to produce a colorimetric signal.

-

Measure the absorbance using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of PGE-M in the samples by interpolating their absorbance values on the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity and is considered the gold standard for the quantification of small molecules. The use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise measurements.

Principle: This method involves the chromatographic separation of the analyte from other sample components, followed by its ionization and detection by a mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard, ensuring high selectivity.

Detailed Protocol:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Internal Standard Spiking: To 1 mL of plasma or urine, add a known amount of this compound in a solvent like ethanol.

-

Acidification: Acidify the sample to a pH of approximately 3-4 with a suitable acid (e.g., formic acid).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elution: Elute the analyte and internal standard with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is commonly employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used for prostaglandins.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific transitions for both the analyte and the internal standard.

-

Example Transitions (Hypothetical - to be optimized for the specific instrument):

-

13,14-dihydro-15-keto-PGE2: m/z 351.2 -> [Product Ion 1], m/z 351.2 -> [Product Ion 2]

-

This compound: m/z 360.2 -> [Product Ion 1'], m/z 360.2 -> [Product Ion 2']

-

-

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the samples from the calibration curve.

-

Conclusion

The measurement of 13,14-dihydro-15-keto-PGE2 provides a robust and reliable method for assessing systemic PGE2 production, offering valuable insights into the role of this potent lipid mediator in health and disease. This technical guide has outlined the metabolic pathway of PGE2 to its primary metabolite, presented quantitative data on its levels in various biological matrices, and provided detailed experimental protocols for its quantification using both ELISA and LC-MS/MS. The use of the deuterated internal standard, this compound, is highly recommended for achieving the most accurate and precise results with mass spectrometry-based methods. For researchers, scientists, and drug development professionals, the ability to accurately measure this key metabolite is indispensable for advancing our understanding of the multifaceted roles of PGE2 and for the development of novel therapeutic interventions targeting the prostaglandin pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. abcam.com [abcam.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Plasma level of 13,14-dihydro-15-keto-PGE2 in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased levels of urinary PGE-M, a biomarker of inflammation, occur in association with obesity, aging and lung metastases in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urinary PGE-M levels are associated with risk of colorectal adenomas and chemopreventive response to anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the pursuit of analytical accuracy and precision is paramount. This in-depth technical guide delves into the core principles, practical applications, and critical considerations of employing deuterated internal standards in mass spectrometry-based analyses. These isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust and reliable data.[1][2]

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The fundamental principle behind the use of a deuterated internal standard (IS) is rooted in isotope dilution mass spectrometry (IDMS).[3] A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H or D).[1][4] This subtle modification allows the mass spectrometer to differentiate between the analyte and the internal standard due to the mass shift, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1][3]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it serves as a perfect mimic for the analyte.[3] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by a proportional loss or variation in the deuterated standard.[3][5] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.[3]

The key advantages of using deuterated internal standards include:

-

Correction for Matrix Effects: Biological matrices like plasma and urine contain endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the signal.[1]

-

Compensation for Sample Preparation Variability: Analyte recovery during extraction from a biological matrix can vary between samples. A deuterated standard, added before extraction, experiences the same potential losses as the analyte, ensuring accurate quantification despite recovery inconsistencies.[5]

-

Mitigation of Instrumental Drift: The performance of a mass spectrometer can fluctuate over time. A deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent results across different analytical runs and laboratories.[4]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies like the FDA and EMA for the validation of bioanalytical methods.[4][6]

Quantitative Data Presentation: The Impact on Assay Performance

The superiority of deuterated internal standards over structural analogs or methods without an internal standard is evident in the improved accuracy and precision of quantitative measurements. The following tables summarize data from various studies, highlighting these benefits.

| Internal Standard Type | Analyte | Matrix | Precision (%RSD) - Low QC | Precision (%RSD) - Medium QC | Precision (%RSD) - High QC | Reference |

| Deuterated Sirolimus (SIR-d3) | Sirolimus | Whole Blood | 2.7% | 3.5% | 5.7% | [5] |

| Structural Analog (DMR) | Sirolimus | Whole Blood | 7.6% | 8.9% | 9.7% | [5] |

| Internal Standard Type | Analyte | Matrix | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) | Reference |

| Deuterated Venetoclax (D8) | Venetoclax | Human Plasma | 5.7 - 7.7 | 96.3 - 98.7 | 5.95 - 8.5 | 98.0 - 100.4 | [7] |

Experimental Protocols: Methodologies for Key Experiments

Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated standards in quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS and GC-MS.

LC-MS/MS Method for Quantification of a Small Molecule Drug in Human Plasma

This protocol provides a general framework. Specific parameters must be optimized for the particular analyte and internal standard.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standard in the same solvent at a concentration of 1 mg/mL.

-

Calibration and Quality Control (QC) Working Solutions: Prepare a series of working solutions for calibration standards and QCs by serial dilution of the analyte stock solution.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a robust signal in the mass spectrometer.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.[5]

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent) to precipitate proteins.[5]

-

Vortex thoroughly for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporate the supernatant to dryness under a stream of nitrogen if necessary.

-

Reconstitute the residue in a suitable mobile phase for injection.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

4. Data Analysis:

-

Integrate the peak areas of the selected MRM transitions for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Generate a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

GC-MS Method for Quantification of a Volatile Organic Compound (VOC) in Water

This protocol outlines a general procedure using a purge and trap system.

1. Sample Preparation and Purge and Trap:

-

To a 5 mL purge tube, add 5 mL of the water sample.

-

Add a precise volume of the deuterated internal standard stock solution to achieve the desired final concentration.[5]

-

Place the purge tube in the purge and trap autosampler.

-

Purge: Purge the sample with an inert gas (e.g., helium) at a defined flow rate and for a specific time to transfer the volatile analytes to a sorbent trap.[5]

-

Desorb: Heat the trap to desorb the analytes onto the GC column.

2. GC-MS Analysis:

-

Gas Chromatography:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient to separate the compounds of interest.

-

Carrier Gas: Helium.

-

Injector: Splitless mode.[5]

-

-

Mass Spectrometry:

3. Data Analysis:

-

Integrate the peak areas of the selected ions for the analyte and the deuterated internal standard.[5]

-

Calculate the peak area ratio.

-

Generate a calibration curve and determine the concentration of the analyte in the samples as described for the LC-MS/MS method.[5]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of deuterated standards.

Workflow of isotope dilution mass spectrometry.

Compensation for matrix effects by deuterated standards.

Decision points for selecting a deuterated standard.

Challenges and Considerations

While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:

-

Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.[3][8] Isotopic enrichment should ideally be ≥98%.[3][4]

-

Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[3][9] Such exchange can compromise the integrity of the analysis by altering the mass of the standard.

-

Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[3][10] A slight difference in retention time, known as the "isotope effect," can sometimes occur, potentially leading to differential matrix effects.[5]

-

Differential Matrix Effects: Even with co-elution, in some cases, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement.[8][11] This underscores the importance of thorough method validation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Isotope Dilution Mass Spectrometry for the Quantification of Prostaglandin E2 Metabolites Using 13,14-Dihydro-15-keto-PGE2-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of isotope dilution mass spectrometry (IDMS) as a definitive method for the accurate quantification of prostaglandin (B15479496) E2 (PGE2) metabolites. It focuses on the application of the deuterated internal standard, 13,14-Dihydro-15-keto-PGE2-d9, to ensure high precision and accuracy in complex biological matrices. This document details the core principles of IDMS, comprehensive experimental protocols, and data presentation, serving as a valuable resource for researchers in drug development and various scientific disciplines.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes.[1] It is considered a reference method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and analysis.[2] The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard, to the sample.[1] This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H).[1]

After the internal standard is added to the sample, it is allowed to equilibrate, ensuring a homogenous mixture of the naturally occurring (native) analyte and the isotopically labeled standard. The sample is then processed and analyzed by a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the distinct measurement of both the native analyte and the isotopically labeled internal standard. By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with high precision.

The Role of this compound in PGE2 Analysis

Prostaglandin E2 (PGE2) is a potent lipid mediator involved in various physiological and pathological processes, including inflammation and cancer.[3] Accurately measuring its levels and those of its metabolites is crucial for understanding its biological role and for the development of targeted therapies. 13,14-dihydro-15-keto-PGE2 is a major and more stable metabolite of PGE2 found in plasma.[4]

For accurate quantification using IDMS, a suitable internal standard is required. This compound is the deuterium-labeled form of this key PGE2 metabolite. Its chemical behavior is virtually identical to the endogenous analyte, ensuring that it is affected similarly by extraction inefficiencies, ionization suppression in the mass spectrometer, and potential degradation during sample handling. Because of its known concentration and distinct mass, it allows for the precise correction of any analytical variations, leading to highly reliable and reproducible quantification of the endogenous 13,14-dihydro-15-keto-PGE2.

Prostaglandin E2 Signaling Pathway

Prostaglandin E2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[5] Each receptor is coupled to different intracellular signaling pathways, leading to a variety of cellular responses.[5] The activation of these pathways is critical in processes such as inflammation, immune response, and cell proliferation.

References

- 1. benchchem.com [benchchem.com]

- 2. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 13,14-Dihydro-15-keto-PGE2 (HMDB0002776) [hmdb.ca]

- 4. lipidmaps.org [lipidmaps.org]

- 5. researchgate.net [researchgate.net]

The Biological Significance of 13,14-dihydro-15-keto Prostaglandin E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological significance of 13,14-dihydro-15-keto prostaglandin (B15479496) E2 (PGE2-M), the primary stable metabolite of prostaglandin E2 (PGE2). While historically considered biologically inactive, PGE2-M has emerged as a critical biomarker for monitoring systemic PGE2 production in a variety of physiological and pathological states, including cancer, inflammation, and cardiovascular diseases. This document details the biosynthesis and metabolism of PGE2, the current understanding of PGE2-M's limited direct biological activity, its established role as a biomarker, and in-depth protocols for its quantification using various analytical techniques.

Introduction

Prostaglandin E2 (PGE2) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in a wide array of physiological processes, including inflammation, immunity, neurotransmission, and uterine contraction. However, the in vivo measurement of PGE2 is challenging due to its very short half-life of approximately 30 seconds in circulation.[1] To overcome this limitation, researchers have turned to its more stable metabolites. 13,14-dihydro-15-keto prostaglandin E2 (PGE2-M) is the principal circulating and excreted metabolite of PGE2, offering a reliable and accurate index of systemic PGE2 biosynthesis. This guide explores the multifaceted significance of PGE2-M, from its biochemical origins to its clinical applications.

Biosynthesis and Metabolism of Prostaglandin E2

The formation of PGE2-M is the culmination of a series of enzymatic reactions that begin with the release of arachidonic acid from the cell membrane.

2.1. The Prostaglandin E2 Synthesis Pathway

Arachidonic acid is converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). PGH2 is then isomerized to PGE2 by prostaglandin E synthases (PGES).

2.2. Metabolism of PGE2 to 13,14-dihydro-15-keto PGE2

PGE2 is rapidly metabolized in a two-step process. First, the 15-hydroxyl group is oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE2. Subsequently, the C13-C14 double bond of 15-keto-PGE2 is reduced by prostaglandin reductase 1 (PTGR1) to yield the stable metabolite, 13,14-dihydro-15-keto-PGE2.

Biological Activity of 13,14-dihydro-15-keto PGE2

Historically, 13,14-dihydro-15-keto PGE2 has been considered a biologically inactive metabolite. This is largely supported by its poor affinity for the primary PGE2 receptors, EP2 and EP4.

| Compound | Receptor | Ki (µM) | EC50 (µM) |

| 13,14-dihydro-15-keto PGE2 | EP2 | 12 | >18 |

| 13,14-dihydro-15-keto PGE2 | EP4 | 57 | >38 |

| Data sourced from Cayman Chemical product information sheets.[2][3] |

While direct high-affinity receptor binding and subsequent signaling are not prominent features of PGE2-M, some recent evidence suggests potential biological roles. For instance, a 2023 study indicated that 13,14-dihydro-15-keto-PGE2 may be involved in alleviating opioid-induced constipation through the 5-HT pathway. It was shown to stimulate the secretion of chromogranin A (CGA) and 5-hydroxytryptamine (5-HT) from PC-12 cells and upregulate the free fatty acid receptor-4 (FFAR4).[4]

It is important to distinguish the activity of PGE2-M from its precursor, 15-keto-PGE2. 15-keto-PGE2 has been shown to be a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in the regulation of inflammation and metabolism.[4][5][6]

13,14-dihydro-15-keto PGE2 as a Biomarker

The primary significance of 13,14-dihydro-15-keto PGE2 lies in its utility as a stable and reliable biomarker of systemic PGE2 production. Its levels have been shown to be elevated in various pathological conditions, particularly in cancer and inflammatory diseases.

4.1. Cancer

Elevated levels of urinary PGE-M (often used as a surrogate for 13,14-dihydro-15-keto PGE2 and its downstream metabolites) are associated with an increased risk and progression of several cancers.

| Cancer Type | Finding | Reference |

| Colorectal Cancer | Urinary PGE-M levels are significantly elevated in patients with colorectal cancer and large adenomas. | |

| Breast Cancer | Urinary PGE-M levels are positively associated with an increased risk of breast cancer in postmenopausal women. | |

| Head and Neck Squamous Cell Carcinoma | Urinary PGE-M levels are positively associated with disease progression and mortality. | |

| Pancreatic Cancer | High levels of urinary PGE-M are associated with an elevated risk of developing pancreatic cancer. |

4.2. Inflammatory Conditions

Given the central role of PGE2 in inflammation, it is unsurprising that PGE2-M levels are also altered in inflammatory diseases.

| Condition | Finding | Reference |

| Crohn's Disease | Urinary PGE-M levels are significantly elevated in patients with Crohn's disease. | |

| Diabetic Ketoacidosis | Plasma levels of 13,14-dihydro-15-keto-PGE2 are elevated in patients with diabetic ketoacidosis. |

Experimental Protocols for the Quantification of 13,14-dihydro-15-keto PGE2

Accurate and precise quantification of 13,14-dihydro-15-keto PGE2 is crucial for its application as a biomarker. The following sections provide detailed methodologies for its measurement in biological matrices.

5.1. General Sample Handling and Preparation Workflow

5.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of PGE2-M due to its high sensitivity and specificity.

5.2.1. Sample Preparation (Urine)

-

Thaw and Centrifuge: Thaw frozen urine samples on ice. Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet any precipitate.

-

Internal Standard Spiking: To 1 mL of the urine supernatant, add an appropriate amount of a deuterated internal standard (e.g., 13,14-dihydro-15-keto-PGE2-d4).

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with 5 mL of water, followed by 5 mL of hexane.

-

Elute the analyte with 5 mL of ethyl acetate (B1210297).

-

-

Evaporation and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

5.2.2. Chromatographic and Mass Spectrometric Conditions

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

PGE2-M: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

Internal Standard: Monitor the corresponding transition for the deuterated internal standard.

-

5.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for PGE2-M analysis but requires derivatization to increase the volatility of the analyte.

5.3.1. Sample Preparation and Derivatization

-

Extraction: Perform SPE as described for LC-MS/MS.

-

Oximation: To protect the ketone groups from degradation, react the dried extract with a solution of methoxylamine hydrochloride in pyridine.

-

Silylation: Derivatize the hydroxyl groups by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.

5.3.2. GC-MS Conditions

-

GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.

-

Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized PGE2-M and internal standard.

5.4. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for the quantification of PGE2-M, although it may have lower specificity compared to mass spectrometry-based methods.

5.4.1. General ELISA Protocol (Competitive Assay)

-

Coating: Coat a 96-well plate with a capture antibody (e.g., goat anti-mouse IgG). Incubate overnight at 4°C.

-

Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

-

Competitive Binding: Add the standards, samples, a fixed amount of PGE2-M conjugated to an enzyme (e.g., horseradish peroxidase - HRP), and a limited amount of a specific primary antibody against PGE2-M to the wells. Incubate for 2 hours at room temperature. During this step, the PGE2-M in the sample competes with the enzyme-conjugated PGE2-M for binding to the primary antibody.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). Incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The absorbance is inversely proportional to the concentration of PGE2-M in the sample.

Conclusion

13,14-dihydro-15-keto prostaglandin E2, while largely biologically inert in terms of direct receptor-mediated signaling, holds profound significance as a stable and reliable biomarker of systemic PGE2 production. Its quantification provides a crucial window into the role of PGE2 in the pathophysiology of a wide range of diseases, most notably cancer and inflammatory disorders. The continued refinement of analytical methodologies, particularly LC-MS/MS, will further enhance the clinical utility of PGE2-M in risk assessment, disease monitoring, and as a pharmacodynamic marker in the development of novel therapeutics targeting the PGE2 pathway. This guide provides a foundational resource for researchers and clinicians working in these fields, offering both a comprehensive overview of the biological context of PGE2-M and detailed practical guidance for its accurate measurement.

References

- 1. caymanchem.com [caymanchem.com]

- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 3. Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 13,14-Dihydro-15-keto-PGE2-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 13,14-dihydro-15-keto-PGE2-d9, a deuterated analog of a key prostaglandin (B15479496) E2 metabolite. This isotopically labeled standard is invaluable for quantitative studies using mass spectrometry-based methods in various research fields, including pharmacology, metabolism, and clinical diagnostics. This document details the proposed synthetic pathway, experimental protocols, and discusses the expected isotopic purity.

Introduction

13,14-dihydro-15-keto-prostaglandin E2 (PGE2-M) is a major metabolite of prostaglandin E2 (PGE2), a critical signaling molecule involved in inflammation, pain, and fever. The quantification of PGE2-M provides a reliable measure of in vivo PGE2 production. This compound serves as an ideal internal standard for such analyses due to its similar chemical and physical properties to the endogenous analyte, allowing for accurate correction of sample extraction and ionization inefficiencies. The nine deuterium (B1214612) atoms are strategically placed on the terminal end of the ω-side chain, providing a significant and stable mass shift for clear differentiation in mass spectrometric analyses.

Proposed Synthetic Pathway

A plausible and efficient synthetic route for this compound is proposed, commencing with the synthesis of a deuterated ω-side chain precursor, followed by its incorporation into a protected prostaglandin core structure (the Corey lactone), and subsequent functional group transformations to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the key steps in the proposed synthesis.

Synthesis of 1-Bromo-2-octanone-d13 (Side-Chain Precursor)

Objective: To prepare the deuterated α-bromoketone required for the synthesis of the corresponding phosphonium ylide.

Materials:

-

Octanoic acid-d15

-

Thionyl chloride (SOCl₂)

-

Diazomethane (B1218177) (CH₂N₂) in diethyl ether

-

Hydrogen bromide (HBr)

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve octanoic acid-d15 in an excess of thionyl chloride. Heat the mixture at reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude octanoyl chloride-d15.

-

Diazoketone Formation: Dissolve the crude octanoyl chloride-d15 in anhydrous diethyl ether and cool to 0°C in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists. Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature overnight. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

α-Bromoketone Formation: Carefully add a 48% aqueous solution of hydrogen bromide dropwise to the diazoketone solution at 0°C until the evolution of nitrogen gas ceases and the yellow color disappears. The reaction mixture is then diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-bromo-2-octanone-d13. The product can be purified by vacuum distillation or column chromatography.

Synthesis of the Deuterated Phosphonium Ylide

Objective: To prepare the Wittig reagent for the introduction of the deuterated ω-side chain.

Materials:

-

1-Bromo-2-octanone-d13

-

Triphenylphosphine (B44618) (PPh₃)

-

Anhydrous toluene

-

Strong base (e.g., n-butyllithium in hexanes or sodium hydride)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Phosphonium Salt Formation: Dissolve 1-bromo-2-octanone-d13 and an equimolar amount of triphenylphosphine in anhydrous toluene. Heat the mixture at reflux for 24 hours. The resulting white precipitate of the phosphonium salt is collected by filtration, washed with cold toluene, and dried under vacuum.

-

Ylide Generation: Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere. Cool the suspension to -78°C (dry ice/acetone bath). Add a slight excess of a strong base (e.g., n-butyllithium) dropwise with stirring. Allow the reaction mixture to slowly warm to room temperature, during which the deep red color of the ylide should develop. This ylide solution is typically used immediately in the subsequent Wittig reaction.

Wittig Reaction with the Corey Lactone Derivative

Objective: To couple the deuterated side chain with the prostaglandin core.

Materials:

-

Corey lactone derivative (e.g., the aldehyde form with protected hydroxyl groups)

-

Freshly prepared deuterated phosphonium ylide solution in THF

Procedure:

-

Dissolve the Corey lactone aldehyde derivative in anhydrous THF under an inert atmosphere and cool to -78°C.

-

Slowly add the freshly prepared phosphonium ylide solution to the aldehyde solution via cannula.

-

Monitor the reaction by thin-layer chromatography (TLC). Once the reaction is complete, quench it by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, a protected PGE2-d13 analog, is purified by column chromatography on silica (B1680970) gel.

Final Transformations to this compound

Objective: To convert the protected PGE2-d13 analog to the final target molecule.

Procedure:

-

Deprotection: The protecting groups on the hydroxyl functions of the prostaglandin core are removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for silyl (B83357) ethers).

-

Oxidation of the C-15 Hydroxyl Group: The C-15 hydroxyl group is oxidized to a ketone using a mild oxidizing agent such as pyridinium (B92312) dichromate (PDC) or by enzymatic oxidation using 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

-

Reduction of the C-13,14 Double Bond: The double bond at the C-13,14 position is selectively reduced. This can be achieved through catalytic hydrogenation (e.g., using Wilkinson's catalyst) or by enzymatic means. It is at this stage that some deuterium atoms may be lost from the side chain if not fully saturated. The systematic name suggests the final product is d9, implying some deuterium loss from the d13 precursor during the synthesis.

-

Purification: The final product, this compound, is purified by high-performance liquid chromatography (HPLC) to achieve high chemical and isotopic purity.

Isotopic Purity Assessment

The isotopic purity of the final product is a critical parameter. It is typically determined by mass spectrometry.

Expected Isotopic Distribution:

The use of octanoic acid-d15 as the starting material is expected to yield a high level of deuteration in the side-chain precursor. However, some back-exchange or loss of deuterium can occur during the various reaction steps, particularly those involving enolate formation or acidic/basic conditions. The final product being designated as "-d9" suggests an average of nine deuterium atoms per molecule.

Analytical Method:

High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution. By analyzing the mass-to-charge ratio (m/z) of the molecular ion peak and its isotopologues, the relative abundance of the d9 species and other deuterated (e.g., d8, d10) and non-deuterated species can be quantified.

Quantitative Data Summary

The following tables summarize the expected and target data for the synthesis and characterization of this compound.

Table 1: Synthetic Step Summary and Expected Yields

| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Side-Chain Precursor Synthesis | Octanoic Acid-d15 | SOCl₂, CH₂N₂, HBr | 1-Bromo-2-octanone-d13 | 60-70 |

| 2 | Wittig Reagent Formation | 1-Bromo-2-octanone-d13 | PPh₃, n-BuLi | Phosphonium Ylide-d13 | 80-90 |

| 3 | Wittig Reaction | Corey Lactone Derivative | Deuterated Ylide | Protected PGE2-d13 | 50-70 |

| 4 | Deprotection & Oxidation | Protected PGE2-d13 | Acid, PDC | 15-keto-PGE2-d13 | 70-80 |

| 5 | Reduction | 15-keto-PGE2-d13 | NaBH₄ | This compound | 80-90 |

Table 2: Isotopic Purity Specifications

| Parameter | Specification | Method |

| Isotopic Enrichment (d9) | > 98% | Mass Spectrometry |

| Chemical Purity | > 98% | HPLC |

| d0 Abundance | < 0.5% | Mass Spectrometry |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic pathway of PGE2 and a general workflow for the quantification of 13,14-dihydro-15-keto-PGE2 using the deuterated standard.

Caption: Metabolic pathway of PGE2 to 13,14-dihydro-15-keto-PGE2.

Caption: Experimental workflow for quantification using the deuterated standard.

Commercial Sources and Technical Guide for 13,14-Dihydro-15-keto-PGE2-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources for 13,14-Dihydro-15-keto-PGE2-d9, a crucial internal standard for the accurate quantification of its endogenous analogue. The guide details product specifications from leading suppliers and presents a comprehensive, synthesized experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS) based analysis.

Introduction

13,14-Dihydro-15-keto-prostaglandin E2 (PGE2) is a primary metabolite of PGE2, a key mediator in various physiological and pathological processes, including inflammation, pain, and cancer. Accurate measurement of 13,14-Dihydro-15-keto-PGE2 levels in biological matrices is essential for understanding the role of the PGE2 pathway in disease. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for sample loss during preparation and variations in instrument response.

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers. The following table summarizes the product specifications from key vendors. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for batch-specific details.

| Supplier | Product Name | Item Number | CAS Number | Chemical Purity | Deuterium Incorporation | Available Quantities |

| Cayman Chemical | 13,14-dihydro-15-keto Prostaglandin E2-d9 | 10007278 | 2750534-81-5 | ≥98% | ≥99% (d1-d9); ≤1% d0[1] | 10 µg, 50 µg, 100 µg |

| MedChemExpress | This compound | HY-113254S1 | 2750534-81-5 | 99.0% | Not specified | 1mg, 5mg |

Experimental Protocols

The following is a synthesized, detailed methodology for the quantification of 13,14-dihydro-15-keto-PGE2 in biological samples, such as plasma or cell culture supernatant, using this compound as an internal standard. This protocol is based on established methods for eicosanoid analysis.

Materials and Reagents

-

Biological sample (e.g., plasma, cell culture supernatant)

-

This compound internal standard solution (e.g., 100 ng/mL in ethanol)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)

-

2M Hydrochloric acid

-

Ethyl acetate

-

Hexane

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Acidification: To 1 mL of plasma or cell culture supernatant, add a known amount of this compound internal standard. Acidify the sample to a pH of approximately 3.5 by adding ~50 µL of 2M hydrochloric acid[2].

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water[3].

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities[4].

-

Elution: Elute the analytes with 1 mL of methanol or ethyl acetate[2][3].

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% formic acid) for LC-MS analysis[3][4].

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separation.

-

Mobile Phase A: Water with 0.02% formic acid.

-

Mobile Phase B: Acetonitrile with 0.02% formic acid.

-

Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for prostaglandins.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

13,14-Dihydro-15-keto-PGE2: The precursor ion will be [M-H]⁻. The specific product ions will need to be determined by direct infusion of a standard.

-

This compound: The precursor ion will be [M-H]⁻. The product ions will be shifted by +9 Da compared to the non-deuterated analyte.

-

-

Instrument Parameters: Optimize instrument parameters such as collision energy, declustering potential, and source temperature for the specific analytes.

-

Data Analysis

Quantification is achieved by calculating the peak area ratio of the endogenous analyte to the deuterated internal standard. A calibration curve is constructed by analyzing a series of standards with known concentrations of the non-deuterated analyte and a fixed concentration of the internal standard. The concentration of the analyte in the biological samples is then determined from this calibration curve.

Visualizations

The following diagrams illustrate the metabolic pathway of PGE2 and a typical experimental workflow for its quantification.

Caption: Metabolic pathway of Prostaglandin E2.

Caption: Experimental workflow for quantification.

References

An In-depth Technical Guide to Prostaglandin Metabolism and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of prostaglandin (B15479496) metabolism, from their biosynthesis and catabolism to the intricate signaling pathways they govern. It also details the current methodologies for their precise analysis, offering a valuable resource for professionals in research and drug development.

Introduction to Prostaglandins (B1171923)

Prostaglandins (PGs) are a group of physiologically active lipid compounds derived from arachidonic acid.[1] They are potent signaling molecules involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] PGs are produced in almost all nucleated cells and act as autocrine and paracrine mediators, exerting their effects locally on nearby cells.[2] Their rapid synthesis and degradation ensure a tightly regulated and localized action. Understanding the metabolic pathways and signaling cascades of prostaglandins is crucial for the development of novel therapeutics targeting a variety of diseases.

Prostaglandin Metabolism

The metabolism of prostaglandins can be broadly divided into two main phases: biosynthesis, the creation of these signaling molecules, and catabolism, their subsequent inactivation and breakdown.

Biosynthesis of Prostaglandins

The biosynthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by the action of phospholipase A2.[3] Arachidonic acid is then metabolized by the cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable intermediate prostaglandin H2 (PGH2).[3][4] COX-1 is constitutively expressed in most tissues and is responsible for the baseline levels of prostaglandins involved in homeostatic functions.[4] In contrast, COX-2 is an inducible enzyme, with its expression being stimulated by inflammatory stimuli, growth factors, and cytokines.[5]

PGH2 serves as a common precursor for the synthesis of various prostaglandins, a process catalyzed by specific terminal prostaglandin synthases.[2][3] For example:

-

Prostaglandin D2 (PGD2) is formed from PGH2 by the action of hematopoietic and lipocalin prostaglandin D synthases (hPGDS and lPGDS).[2]

-

Prostaglandin E2 (PGE2) is synthesized from PGH2 by prostaglandin E synthases (PGES), including microsomal PGES-1 (mPGES-1), mPGES-2, and cytosolic PGES (cPGES).[6]

-

Prostaglandin F2α (PGF2α) is produced from PGH2 by prostaglandin F synthase (PGFS).[2]

-

Prostacyclin (PGI2) is generated from PGH2 by prostacyclin synthase (PGIS).[2]

-

Thromboxane (B8750289) A2 (TXA2) is synthesized from PGH2 by thromboxane synthase (TxAS).[2]

The specific prostaglandin produced depends on the expression of the respective terminal synthase in a particular cell type.

Catabolism of Prostaglandins

The biological actions of prostaglandins are terminated by their rapid catabolism. The primary pathway for prostaglandin inactivation is initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 15-hydroxyl group.[7][8] This is followed by the reduction of the double bond at C13-14 by 15-ketoprostaglandin-Δ13-reductase (13-PGR).[7][8] Further degradation occurs through beta-oxidation and omega-oxidation. The rapid catabolism of prostaglandins ensures that their signaling is localized and transient.

Analysis of Prostaglandins

The accurate and sensitive quantification of prostaglandins is essential for understanding their roles in health and disease. Several analytical techniques are available, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assays (ELISA) being the most common.

Comparison of Analytical Techniques

| Feature | LC-MS/MS | ELISA/EIA |

| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antibody-antigen binding with enzymatic colorimetric detection |

| Specificity | High; can distinguish between isomers (e.g., PGE2 and PGD2) | Lower; potential for cross-reactivity with structurally similar molecules |

| Sensitivity | Very high; typically in the low pg/mL range | High; can measure low concentrations |

| Throughput | Moderate to high, depending on the system | High; suitable for large sample numbers |

| Multiplexing | Can simultaneously measure multiple prostaglandins in a single run | Typically measures a single analyte per assay |

| Cost | High initial instrument cost, lower per-sample cost for multiplexing | Lower instrument cost, higher per-sample cost for multiple analytes |

| Sample Preparation | More extensive (extraction, purification) | Minimal sample preparation |

Experimental Protocols

This protocol outlines a general procedure for the extraction of prostaglandins from plasma using a C18 SPE cartridge.

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 1 mL of plasma, add an internal standard (e.g., deuterated PGE2-d4).

-

Acidify the sample to pH 3-4 with a suitable acid (e.g., formic acid) to protonate the prostaglandins.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of water (pH 3.5).[9]

-

-

Sample Loading:

-

Load the acidified plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

-

Washing:

-

Wash the cartridge with 5 mL of water (pH 3.5) to remove polar impurities.

-

Wash with 5 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove less polar impurities.

-

-

Elution:

-

Elute the prostaglandins from the cartridge with 2-5 mL of a suitable organic solvent (e.g., methanol or methyl formate).[9]

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

This protocol provides a general framework for the analysis of PGE2 and PGD2 using LC-MS/MS.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL of the reconstituted sample.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for prostaglandins.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each prostaglandin and its internal standard. For example:

-

PGE2/PGD2: m/z 351.2 -> 271.2

-

PGE2-d4: m/z 355.2 -> 275.2

-

-

-

Quantification:

-

A calibration curve is generated using known concentrations of prostaglandin standards.

-

The concentration of the prostaglandin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Prostaglandin Signaling Pathways

Prostaglandins exert their diverse biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[10] There are at least nine known prostanoid receptors, each with its own signaling cascade.[11]

PGE2 Signaling

PGE2 signals through four receptor subtypes: EP1, EP2, EP3, and EP4.

-

EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway.

-

EP2 and EP4: Coupled to Gs, they activate adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[12]

-

EP3: Coupled to Gi, it inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. dmbj.org.rs [dmbj.org.rs]

- 9. researchgate.net [researchgate.net]

- 10. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]

physical and chemical properties of 13,14-Dihydro-15-keto-PGE2-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, biological relevance, and analytical methodologies for 13,14-Dihydro-15-keto-PGE2-d9. This deuterated analog of a key prostaglandin (B15479496) E2 metabolite serves as an essential tool in biomedical research and drug development, primarily as an internal standard for accurate quantification in complex biological matrices.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of 13,14-Dihydro-15-keto-PGE2, a major metabolite of Prostaglandin E2 (PGE2). The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, without altering its chemical behavior during extraction and chromatographic separation.

| Property | Value |

| Molecular Formula | C₂₀H₂₃D₉O₅ |

| Molecular Weight | 361.52 g/mol |

| Appearance | Liquid or solution |

| Purity | Typically ≥98% deuterated forms |

| Storage Conditions | Store at -20°C in a suitable solvent |

| Stability | Stable for at least one year at -20°C |

Biological Significance and Signaling Pathways

13,14-Dihydro-15-keto-PGE2 is the primary circulating metabolite of PGE2, a potent lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. The metabolic pathway of PGE2 is a critical determinant of its biological activity.

PGE2 Metabolic Pathway

The metabolic inactivation of PGE2 is a rapid, multi-step enzymatic process. The initial and rate-limiting step is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE2. Subsequently, the C13-C14 double bond is reduced by 15-oxo-prostaglandin Δ¹³-reductase (13-PGR) to yield 13,14-Dihydro-15-keto-PGE2.

PGE2 Metabolic Pathway

PGE2 Signaling and the Role of its Metabolite

PGE2 exerts its biological effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to distinct intracellular signaling cascades, mediating a wide range of cellular responses. While PGE2 is a potent agonist for these receptors, its metabolite, 13,14-Dihydro-15-keto-PGE2, is generally considered to be biologically inactive, exhibiting significantly lower binding affinity for the EP receptors[1].

However, recent evidence suggests that 13,14-Dihydro-15-keto-PGE2 may possess some biological activity. One study has indicated its potential role in alleviating opioid-induced constipation through the 5-hydroxytryptamine (5-HT) pathway[2]. This suggests that the metabolite may have signaling functions independent of the classical EP receptors, a notion that warrants further investigation.

PGE2 Receptor Signaling and Potential Metabolite Activity

Experimental Protocols for Quantification

The accurate quantification of 13,14-Dihydro-15-keto-PGE2 in biological samples is crucial for studying PGE2 metabolism and its role in health and disease. Due to its low endogenous concentrations, sensitive and specific methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required, with this compound serving as the internal standard.

Sample Preparation from Plasma

A generic protocol for the extraction of prostaglandins (B1171923) from plasma is outlined below. This procedure can be adapted for other biological matrices.

Sample Preparation Workflow

Quantification by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for the quantification of prostaglandins. The following is a general protocol that can be optimized for specific instrumentation.

1. Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to separate the analyte from other matrix components.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Column Temperature: Maintained at around 40°C.

2. Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

13,14-Dihydro-15-keto-PGE2: Q1: 351.2 m/z -> Q3: 333.2 m/z

-

This compound (Internal Standard): Q1: 360.2 m/z -> Q3: 342.2 m/z

-

-

Data Analysis: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Quantification by GC-MS

GC-MS analysis of prostaglandins requires derivatization to increase their volatility and thermal stability.

1. Derivatization:

-

Oximation: The keto groups are protected by reacting the extracted sample with a solution of O-methylhydroxylamine hydrochloride in pyridine. This step prevents enolization.

-

Esterification: The carboxyl group is converted to a methyl ester using diazomethane (B1218177) or another suitable methylating agent.

-

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

2. GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Temperature Program: An initial oven temperature of around 180°C is held for a few minutes, followed by a ramp to a final temperature of approximately 300°C.

-

Mass Spectrometry: Electron Ionization (EI) with Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Conclusion

This compound is an indispensable tool for researchers in the field of eicosanoid biology. Its use as an internal standard in conjunction with advanced analytical techniques like LC-MS/MS and GC-MS allows for the precise and accurate quantification of its non-deuterated counterpart, providing valuable insights into the metabolic fate and potential biological roles of PGE2. As research continues to unravel the complexities of prostaglandin signaling, the application of such robust analytical methods will be paramount in advancing our understanding and developing novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 13,14-Dihydro-15-keto-PGE2 using 13,14-Dihydro-15-keto-PGE2-d9 in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 13,14-dihydro-15-keto-prostaglandin E2 (PGE-M) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 13,14-Dihydro-15-keto-PGE2-d9, to ensure accuracy and precision. This application note is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of this key metabolite of Prostaglandin (B15479496) E2 (PGE2).

Introduction